Mycolog
Overview
Description
Mycolog is a topical medication that combines multiple active ingredients to treat fungal and bacterial infections. It contains nystatin , an antifungal agent, and triamcinolone acetonide , a corticosteroid. The combination is effective in treating cutaneous candidiasis and other skin infections caused by fungi and bacteria .
Synthetic Routes and Reaction Conditions:
Nystatin: Nystatin is synthesized through a fermentation process involving the bacterium .
Triamcinolone Acetonide: This compound is synthesized from prednisolone through a series of chemical reactions, including fluorination and acetonide formation.
Industrial Production Methods:
- The industrial production of this compound involves large-scale fermentation for nystatin and chemical synthesis for triamcinolone acetonide. The active ingredients are then combined with excipients to form the final topical formulation .
Types of Reactions:
Nystatin: Undergoes oxidation and reduction reactions. It is stable under acidic conditions but can degrade in alkaline environments.
Triamcinolone Acetonide: Undergoes substitution reactions, particularly halogenation and acetonide formation.
Common Reagents and Conditions:
Nystatin: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Triamcinolone Acetonide: Common reagents include fluorinating agents like hydrogen fluoride and acetonide-forming agents like acetone.
Major Products:
Nystatin: The major product is the unchanged nystatin molecule, as it is primarily used in its original form.
Triamcinolone Acetonide: The major product is the acetonide derivative of triamcinolone, which enhances its stability and efficacy.
Scientific Research Applications
Chemistry: : Mycolog’s components are studied for their unique chemical properties and synthesis methods. Nystatin’s fermentation process and triamcinolone’s synthetic routes are of particular interest .
Biology: : Nystatin is used to study fungal cell membrane integrity, while triamcinolone is used to investigate anti-inflammatory pathways .
Medicine: : this compound is widely used in dermatology to treat fungal and bacterial skin infections. It is also studied for its efficacy in treating other inflammatory skin conditions .
Industry: : The production processes of this compound’s components are optimized for large-scale manufacturing, making it a case study in industrial mycology and pharmaceutical production .
Mechanism of Action
Nystatin: : Binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. It is effective against a wide range of fungi, particularly Candida species .
Triamcinolone Acetonide: : Inhibits phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes. This reduces inflammation and immune response .
Similar Compounds
Clotrimazole: Another antifungal agent used to treat similar infections.
Hydrocortisone: A corticosteroid similar to triamcinolone but with a broader range of applications and slightly different potency.
Uniqueness
Properties
IUPAC Name |
9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNANZIMVAIWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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